

Racemic mixture of 3-Hydroxytetrahydrofuran characterization

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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

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An In-depth Technical Guide to the Characterization of Racemic **3-Hydroxytetrahydrofuran**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydrofuran (3-OH THF) is a heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical products.^{[1][2]} Its structural motif is found in numerous biologically active molecules, including antiviral agents like Amprenavir and Fosamprenavir.^[1] The racemic mixture of 3-OH THF is a versatile starting material, and its thorough characterization is paramount to ensure the identity, purity, and quality required for subsequent synthetic transformations and drug development processes.

This technical guide provides a comprehensive overview of the key physicochemical properties and analytical methodologies for the characterization of racemic **3-Hydroxytetrahydrofuran**. It includes detailed experimental protocols and data presented in a structured format for ease of reference and comparison.

Physicochemical Properties

The fundamental properties of racemic **3-Hydroxytetrahydrofuran** are summarized below. These values are critical for its handling, purification, and reaction setup.

General Properties

Property	Value
Chemical Formula	C ₄ H ₈ O ₂ [1] [2] [3]
Molar Mass	88.11 g/mol [2] [3] [4] [5]
IUPAC Name	Oxolan-3-ol [1]
Synonyms	Tetrahydrofuran-3-ol, Tetrahydro-3-furanol [1] [6] [7]
CAS Number	453-20-3 [1] [2] [3]
Appearance	Colorless to slightly yellow liquid [1] [2]

Thermal and Physical Properties

Property	Value	Conditions
Boiling Point	179 - 181 °C [1] [2] [3]	760 mmHg (Atmospheric Pressure)
93 - 95 °C [8]	26 mmHg	
88 - 89 °C [1]	17 mmHg	
80 °C [3]	15 mmHg	
Density	1.087 g/cm ³ [1]	@ 19 °C
1.095 g/cm ³ [8]	@ 20 °C	
1.09 - 1.097 g/mL [3]	@ 25 °C	
Refractive Index	1.45 [2] [3]	n _{20/D}
1.4497 [8]	n _{25/D}	

Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **3-Hydroxytetrahydrofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)[9]

Chemical Shift (δ) ppm	Multiplicity / Coupling Constants (J)	Assignment
4.457	-	H-3 (methine)
4.040	-	H-5 (methylene)
3.948	J(C,D) = -8.7 Hz, J(C,G) = 7.0 Hz, J(C,J) = 8.7 Hz	H-2 or H-5
3.824	J(D,J) = 4.2 Hz	H-2 or H-5
3.769	J(E,F) = -9.7 Hz, J(E,A) = 4.2 Hz	H-2 or H-5
3.712	-	H-2 or H-5
2.053	J(G,D) = J(G,A) = 8.7 Hz, J(G,J) = -13.2 Hz	H-4 (methylene)
1.896	-	H-4 (methylene)

Note: Specific assignments for the methylene protons of the tetrahydrofuran ring can be complex due to overlapping signals and second-order effects. H-H COSY experiments can aid in definitive assignments.[9]

¹³C NMR Data Carbon-13 NMR data is available in spectral databases and provides key information on the carbon framework of the molecule.[4][10]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxytetrahydrofuran** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (hydroxyl group)
~2850-2960	C-H stretch (aliphatic)
~1050-1150	C-O stretch (ether and alcohol)

Note: Specific peak values can be found in various spectral databases.[\[4\]](#)[\[5\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Technique	Key Fragments (m/z)
Electron Ionization (EI-MS)	Molecular Ion [M] ⁺ at m/z = 88 [12]
Base peak typically at m/z = 57	
Other significant fragments at m/z = 58, 31, 29, 28, 27 [12]	

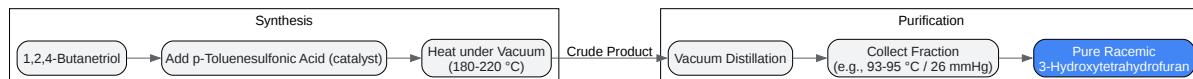
Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis and analysis.

Synthesis of Racemic 3-Hydroxytetrahydrofuran

A common and straightforward method for preparing the racemic mixture is the acid-catalyzed dehydration and cyclization of 1,2,4-butanetriol.[\[1\]](#)[\[8\]](#)

Workflow for Synthesis and Purification

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Caption: Workflow for the synthesis of racemic **3-hydroxytetrahydrofuran**.

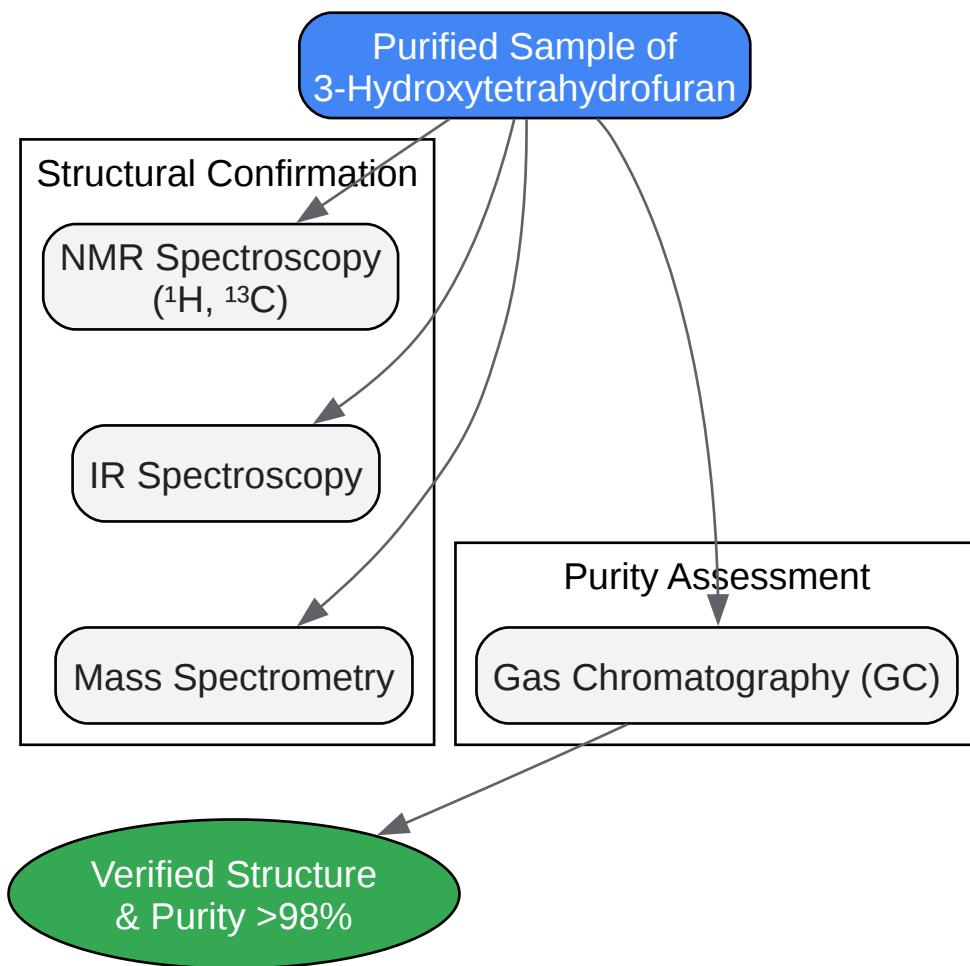
Protocol:

- Reaction Setup: Charge a round-bottom flask suitable for vacuum distillation with racemic 1,2,4-butanetriol and a catalytic amount (e.g., ~1% by weight) of p-toluenesulfonic acid monohydrate.[8]
- Cyclization/Dehydration: Heat the mixture under vacuum. The reaction temperature is typically maintained between 180-220 °C.[1][8]
- Distillation: The product, **3-Hydroxytetrahydrofuran**, is formed and distills over. Collect the distillate.[8]
- Purification: The collected distillate, which may contain some water, is subjected to a final fractional vacuum distillation to yield the pure product.[8]

Analytical Characterization Methods

The following workflow outlines the characterization process for the purified product.

Workflow for Analytical Characterization



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Caption: Logical workflow for the characterization of **3-hydroxytetrahydrofuran**.

Protocols:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving approximately 10-20 mg of **3-Hydroxytetrahydrofuran** in ~0.6 mL of deuterated chloroform (CDCl_3).
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
 - Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the proton ratios and carbon environments.

- Infrared (IR) Spectroscopy:
 - Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
 - Identify the characteristic peaks for the hydroxyl and ether functional groups.
- Mass Spectrometry (MS):
 - Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.
 - Inject a dilute solution of the sample (e.g., in dichloromethane or ethyl acetate) into the GC. A suitable column, such as one with a polyethylene glycol (PEG) stationary phase, can be used.[13]
 - The GC separates the sample from any residual solvent or impurities before it enters the mass spectrometer.
 - Use Electron Ionization (EI) at 70 eV.
 - Analyze the resulting mass spectrum to confirm the molecular weight and compare the fragmentation pattern with known spectra.[6]
- Gas Chromatography (GC) for Purity Analysis:
 - Prepare a dilute solution of the sample in a suitable volatile solvent.
 - Inject the sample into a GC equipped with a Flame Ionization Detector (FID).
 - Use a temperature program that allows for the separation of the main peak from any potential impurities.
 - The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of $\geq 97\%$ is common for

commercially available reagents.[\[2\]](#)

Conclusion

The comprehensive characterization of racemic **3-Hydroxytetrahydrofuran** through a combination of physical property measurements and modern analytical techniques is fundamental for its application in research and development. The data and protocols outlined in this guide provide a robust framework for scientists to verify the quality, identity, and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of subsequent chemical processes.

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